Digadolinium trimagnesium dodecanitrate

Description

Properties

CAS No. |

84682-75-7 |

|---|---|

Molecular Formula |

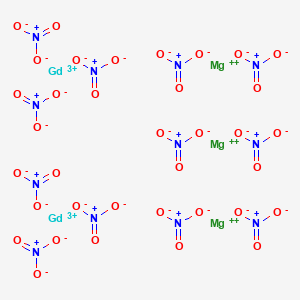

Gd2Mg3N12O36 |

Molecular Weight |

1131.5 g/mol |

IUPAC Name |

trimagnesium;gadolinium(3+);dodecanitrate |

InChI |

InChI=1S/2Gd.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |

InChI Key |

UWFHODJHLSGHJM-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Gd+3].[Gd+3] |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry

Precipitation-Based Synthesis Routes

Precipitation is a foundational technique in the synthesis of inorganic salts, relying on the formation of an insoluble product from a solution. For Digadolinium trimagnesium dodecanitrate, this would involve the careful combination of soluble gadolinium and magnesium precursors in a suitable solvent to induce the crystallization of the desired double salt.

The morphology and particle size of the synthesized compound are critically influenced by several crystallization parameters. The rate of addition of precipitating agents, temperature, pH of the solution, and stirring rate are all pivotal factors. For instance, a slow addition rate and diligent temperature control can promote the growth of larger, more well-defined crystals, whereas rapid precipitation often leads to the formation of smaller, amorphous particles.

The choice of precipitating agent can also direct the morphology. While for a double nitrate (B79036), the focus is on co-crystallization from a concentrated solution, the principles of controlling crystal growth remain the same. The goal is to achieve a supersaturated state from which the Gd₂Mg₃(NO₃)₁₂ can nucleate and grow in a controlled manner.

Table 1: Key Crystallization Parameters and Their Expected Influence on Product Morphology

| Parameter | Effect on Particle Size | Effect on Crystallinity |

| Rate of Supersaturation | Slower rates favor larger crystals | Slower rates generally improve crystallinity |

| Temperature | Higher temperatures can increase solubility, affecting supersaturation | Can influence the crystalline phase and defect concentration |

| pH | Can affect the hydrolysis of metal ions and influence complex formation | Crucial for preventing the precipitation of hydroxides |

| Stirring Rate | Affects mass transport and can lead to more uniform particle size | Can influence the degree of agglomeration |

The solvent system plays a crucial role in precipitation synthesis. The solubility of the gadolinium and magnesium nitrate precursors, as well as the final product, is highly dependent on the solvent. Water is a common solvent due to the high solubility of most nitrate salts. However, the use of mixed-solvent systems, such as water-ethanol or water-acetone, can be employed to reduce the solubility of the desired product and thereby increase the yield.

The concentration of the precursor solutions is another critical variable. High concentrations are generally required to achieve the supersaturation necessary for crystallization. The molar ratio of the gadolinium and magnesium precursors must be precisely controlled to ensure the formation of the correct stoichiometric compound, Gd₂Mg₃(NO₃)₁₂. Deviations from the ideal 2:3 molar ratio of Gd:Mg can lead to the co-precipitation of single-metal nitrates or other mixed-metal nitrate phases.

Alternative and Emerging Synthetic Strategies

Beyond traditional precipitation, several other synthetic methodologies have emerged that offer greater control over the nanostructure and properties of the resulting materials.

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These techniques are particularly well-suited for the synthesis of crystalline nanomaterials with controlled size and morphology. For the synthesis of nanostructured this compound, a solution containing the nitrate precursors would be heated in an autoclave. The elevated temperature and pressure can facilitate the dissolution and recrystallization processes, leading to the formation of highly crystalline nanoparticles, nanorods, or other desired nanostructures. The morphology of the final product can be tuned by adjusting parameters such as reaction temperature, time, solvent composition, and the presence of surfactants or other structure-directing agents.

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. nih.gov In a typical sol-gel synthesis of a mixed-metal oxide, metal alkoxides or metal salts are hydrolyzed and condensed to form a sol, which then evolves into a gel. For a mixed-metal nitrate system, a modified sol-gel approach or a closely related co-precipitation method would be employed.

In a co-precipitation approach, a precipitating agent is added to a homogeneous solution of the gadolinium and magnesium nitrate precursors to induce the simultaneous precipitation of a mixed-metal hydroxide or carbonate. This precursor is then washed, dried, and can be used as is or subjected to further thermal treatment. The key advantage of co-precipitation is the intimate mixing of the metal cations at the atomic level, which can lead to the formation of a homogeneous final product.

Table 2: Comparison of Alternative Synthetic Strategies

| Synthesis Method | Key Advantages | Potential Challenges |

| Hydrothermal/Solvothermal | High crystallinity, good control over morphology, suitable for nanomaterials | Requires specialized equipment (autoclave), can be energy-intensive |

| Sol-Gel/Co-precipitation | Excellent homogeneity and stoichiometry control, can produce highly pure materials | Can be sensitive to pH and precursor concentration, may require subsequent calcination steps |

Reactivity and Transformation Pathways of Constituent Precursors

The synthesis of this compound is fundamentally governed by the chemical behavior of its constituent precursors, gadolinium(III) nitrate (Gd(NO₃)₃) and magnesium nitrate (Mg(NO₃)₂).

Gadolinium(III) nitrate is a hydrated salt that is highly soluble in water and polar organic solvents. In aqueous solution, the gadolinium ion exists as a hydrated complex, [Gd(H₂O)ₙ]³⁺. The nitrate ions can also coordinate to the gadolinium center, forming various nitrato complexes. The coordination chemistry of gadolinium is a key factor in the formation of the double salt structure.

Magnesium nitrate is also a hygroscopic salt that is readily soluble in water. The magnesium ion, Mg²⁺, is smaller and less polarizing than the Gd³⁺ ion. In solution, it forms a stable hexahydrated complex, [Mg(H₂O)₆]²⁺.

The formation of the double salt, Gd₂Mg₃(NO₃)₁₂, involves the co-crystallization of these hydrated metal nitrate species from a solution where the concentrations and ratios are carefully controlled. The transformation pathway from the individual hydrated ions in solution to the ordered crystalline lattice of the double salt is a complex process of nucleation and crystal growth. The relative lability of the water ligands and the coordinating strength of the nitrate anions play a significant role in the assembly of the final crystal structure. The precise conditions of temperature, concentration, and solvent composition will dictate the thermodynamic and kinetic favorability of the formation of the this compound phase over the crystallization of the individual single-metal nitrates.

Reactivity of Gadolinium and Magnesium Precursors

The synthesis of this compound fundamentally relies on the reactivity of the chosen gadolinium and magnesium precursors to form their respective nitrate salts, which then co-crystallize to form the desired double salt.

Gadolinium Precursors: A common and effective precursor for synthesizing gadolinium nitrate is gadolinium(III) oxide (Gd₂O₃). The reaction involves dissolving the oxide in nitric acid (HNO₃) with gentle heating to facilitate the reaction. prepchem.com The resulting solution, upon concentration and cooling, yields crystalline gadolinium nitrate. Other potential precursors include gadolinium(III) carbonate (Gd₂(CO₃)₃) or gadolinium(III) hydroxide (Gd(OH)₃), which also react readily with nitric acid to form gadolinium nitrate. The choice of precursor can be influenced by factors such as availability, purity, and reaction kinetics.

The synthesis of gadolinium nitrate complexes with other ligands often starts with hydrated gadolinium nitrate, which is prepared by dissolving the oxide in nitric acid. ias.ac.inresearchgate.net This highlights the central role of gadolinium nitrate as the primary reactive species in the formation of more complex nitrate-containing compounds.

Magnesium Precursors: Similarly, the preparation of magnesium nitrate involves the reaction of a magnesium-containing compound with nitric acid. Common precursors include magnesium oxide (MgO), magnesium carbonate (MgCO₃), and magnesium hydroxide (Mg(OH)₂). The reaction of these compounds with nitric acid is an acid-base neutralization that yields a solution of magnesium nitrate. google.com The process can be controlled by monitoring the pH of the reaction mixture. google.com For industrial applications, the purity of the final magnesium nitrate solution can be a significant factor, and the choice of precursor and reaction conditions are adjusted accordingly. google.com

The reactivity of metallic magnesium itself with nitrate sources is notably vigorous, as demonstrated by the explosive displacement reaction with silver nitrate, highlighting the high reactivity of elemental magnesium. chemrxiv.org However, for the controlled synthesis of a double salt, the use of magnesium salts or oxides is preferred.

Interactive Data Table: Gadolinium and Magnesium Precursor Reactivity

| Precursor | Reagent | Reaction Product | General Reactivity |

|---|---|---|---|

| Gadolinium(III) Oxide (Gd₂O₃) | Nitric Acid (HNO₃) | Gadolinium(III) Nitrate (Gd(NO₃)₃) | Dissolves in nitric acid with heating to form the nitrate salt. prepchem.com |

| Gadolinium(III) Carbonate (Gd₂(CO₃)₃) | Nitric Acid (HNO₃) | Gadolinium(III) Nitrate (Gd(NO₃)₃) | Reacts with nitric acid, releasing carbon dioxide. |

| Magnesium Oxide (MgO) | Nitric Acid (HNO₃) | Magnesium Nitrate (Mg(NO₃)₂) | Reacts with nitric acid in a neutralization reaction. google.com |

| Magnesium Carbonate (MgCO₃) | Nitric Acid (HNO₃) | Magnesium Nitrate (Mg(NO₃)₂) | Reacts with nitric acid, with effervescence due to CO₂ release. google.com |

Role of Nitrate Ions in Reaction Mechanisms and Complex Formation

Nitrate ions (NO₃⁻) are not merely counter-ions in the structure of this compound; they play a direct and critical role in the reaction mechanism and the formation of the crystalline complex. Their multifaceted nature as ligands is central to the coordination chemistry of lanthanides.

Influence on Coordination Number and Geometry: In lanthanide complexes, the coordination number can vary, and the nitrate ions are instrumental in achieving higher coordination numbers. nih.gov For instance, in some lanthanide nitrate complexes, the presence of both mono- and bidentate nitrate groups has been suggested. ias.ac.in The coordination of multiple nitrate ions around a lanthanide center is a common feature in their coordination chemistry. bath.ac.uk The relatively small bite angle of the bidentate nitrate ligand allows for the accommodation of a large number of ligands around the sizable lanthanide ion.

The formation of heterometallic lanthanide complexes is an area of active research, and the principles governing their self-assembly from solution are complex. acs.orgacs.org In the case of this compound, the nitrate ions mediate the interaction between the gadolinium and magnesium ions within the crystal lattice, facilitating the formation of a stable, ordered structure. The specific stoichiometry of two gadolinium ions, three magnesium ions, and twelve nitrate ions suggests a complex interplay of charge balance and coordination preferences that dictates the final structure.

Interactive Data Table: Role of Nitrate Ions in Complex Formation

| Function of Nitrate Ion | Description | Significance in Complex Formation |

|---|---|---|

| Coordinating Ligand | Binds to metal ions in a monodentate or bidentate fashion. ias.ac.inbath.ac.uk | Directly participates in the formation of the primary coordination sphere of the metal ions. |

| Influence on Coordination Number | The coordination of multiple nitrate ions can lead to high coordination numbers for the lanthanide ion. nih.gov | Determines the geometry around the metal centers. |

| Charge Balance | As anions, they neutralize the positive charge of the Gd³⁺ and Mg²⁺ cations. | Essential for the formation of a neutral crystalline solid. |

| Crystal Packing | Participates in electrostatic interactions and hydrogen bonding within the crystal lattice. | Contributes to the stability and overall structure of the double salt. |

Advanced Structural Elucidation and Coordination Chemistry

Crystallographic Studies of the Complex and Related Gadolinium/Magnesium Nitrate (B79036) Species

Crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. For complex inorganic salts like digadolinium trimagnesium dodecanitrate, both single-crystal and powder X-ray diffraction techniques are employed to gain a comprehensive understanding of its atomic arrangement and phase purity.

Single-crystal X-ray diffraction (SC-XRD) stands as the premier technique for the unambiguous determination of a compound's crystal structure, providing precise atomic coordinates and bond lengths. While a dedicated study on this compound is not widely published, extensive research on isostructural lanthanide compounds, such as Lanthanum Magnesium Nitrate 24-Hydrate (La₂Mg₃(NO₃)₁₂·24H₂O), offers a robust model for its atomic arrangement unt.edugovinfo.gov.

Table 1: Representative Crystallographic Data for Analogous Lanthanide Magnesium Nitrates

| Parameter | Lanthanum Magnesium Nitrate Hydrate |

| Formula | La₂Mg₃(NO₃)₁₂·24H₂O |

| Crystal System | Trigonal |

| Coordination (La³⁺) | Coordinated by bidentate nitrate groups |

| Coordination (Mg²⁺) | Hexa-aqua complex [Mg(H₂O)₆]²⁺ |

This data is based on known isostructural compounds and serves as a predictive model for the this compound complex.

Powder X-ray diffraction (PXRD) is an essential tool for the routine identification and purity assessment of crystalline materials. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

For this compound, PXRD would be used to:

Confirm Phase Identity: The experimental pattern is compared against a standard pattern from a database or a calculated pattern derived from single-crystal data unt.edugovinfo.govgovinfo.gov.

Assess Purity: The presence of sharp peaks corresponding to other crystalline phases, such as simple gadolinium nitrate or magnesium nitrate, would indicate impurities researchgate.net.

Determine Lattice Parameters: Precise analysis of the peak positions allows for the calculation of the unit cell dimensions, which can be affected by ionic substitution or hydration state.

The analysis often involves the Rietveld method, a powerful technique for refining the crystal structure model against the powder diffraction data researchgate.net.

Spectroscopic Investigations of Coordination Environment

While crystallography provides a static picture of the solid-state structure, spectroscopic methods offer insight into the local coordination environment and bonding interactions in both solid and solution states.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. For this compound, these methods are particularly useful for studying the coordination of the nitrate (NO₃⁻) anion to the Gd³⁺ and Mg²⁺ metal centers.

The "free" nitrate ion possesses D₃h symmetry, but this symmetry is lowered upon coordination to a metal ion. This reduction in symmetry results in changes to the vibrational spectrum, most notably the splitting of the degenerate ν₃ (asymmetric stretching) mode and the appearance of the ν₁ (symmetric stretching) mode in the IR spectrum, which is normally IR-inactive rsc.orgnih.gov. The magnitude of the splitting of the ν₃ band is often correlated with the strength of the metal-nitrate interaction rsc.orgaip.orgcdnsciencepub.com.

Table 2: Typical Vibrational Modes for Nitrate Anion and Their Response to Coordination

| Mode | Vibrational Motion | "Free" Ion (D₃h) Approx. Freq. (cm⁻¹) | Coordinated Ion (C₂v) |

| ν₁ (A₁') | Symmetric Stretch | ~1050 (Raman active) | Becomes IR active |

| ν₂ (A₂") | Out-of-Plane Bend | ~830 (IR active) | Position shifts |

| ν₃ (E') | Asymmetric Stretch | ~1390 (IR, Raman active) | Splits into two bands (ν₁ and ν₄) |

| ν₄ (E') | In-Plane Bend | ~720 (IR, Raman active) | Splits into two bands (ν₃ and ν₅) |

Frequencies are approximate and can shift based on the cation and crystal environment. nih.gov

By analyzing these spectral features, one can distinguish between different coordination modes of the nitrate ligand (e.g., monodentate, bidentate).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, its application to complexes containing the Gd³⁺ ion is challenging. The Gd³⁺ ion is highly paramagnetic due to its seven unpaired 4f electrons ([Xe]4f⁷) nih.gov. This paramagnetism induces very efficient relaxation of nearby nuclear spins, leading to extreme broadening of NMR signals, often to the point where they become undetectable nih.govhillsdale.edu.

Therefore, obtaining high-resolution NMR spectra to directly probe the metal-ligand bonding in this compound is generally not feasible. Instead, the strong paramagnetic relaxation enhancement (PRE) effect of gadolinium is exploited in other applications, such as in MRI contrast agents nih.govrsc.org. While direct structural information is limited, the profound effect of Gd³⁺ on the NMR spectra of any solvent or dissolved species serves as an indirect confirmation of its presence.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. It is particularly valuable for studying paramagnetic and amorphous systems where other techniques may fail. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, performing XAS at the Gd L₃-edge would yield critical information:

EXAFS: Analysis of the EXAFS region can determine the coordination number, bond distances, and identity of the atoms in the immediate vicinity of the gadolinium ion researchgate.netnih.gov. For instance, it could precisely measure the Gd-O bond lengths from the coordinating nitrate groups, typically found to be in the range of 2.3 to 2.6 Å in similar complexes nih.gov.

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. The features in the XANES spectrum can confirm the +3 oxidation state of gadolinium nih.govresearchgate.net.

XAS provides a localized, atom-centric view of the structure, complementing the long-range periodic information obtained from X-ray diffraction mdpi.com.

Theoretical Models of Coordination Geometry and Bonding

The coordination geometry and the nature of the chemical bonds in this compound, Gd₂Mg₃(NO₃)₁₂, are primarily dictated by the electronic configuration of the gadolinium(III) ion, the ionic radii of the constituent metal ions, and the electrostatic interactions within the crystal lattice. Theoretical models provide a framework for understanding these complex interactions.

Ligand Field Theory Applications to Gadolinium(III) Centers

Ligand Field Theory (LFT) is a theoretical model that describes the bonding and electronic structure of coordination complexes. wikipedia.org It is an extension of crystal field theory and molecular orbital theory. wikipedia.org For transition metal complexes, LFT is instrumental in explaining properties like color and magnetism, which arise from the splitting of the d-orbitals by the surrounding ligands. wikipedia.org

However, the application of LFT to gadolinium(III) complexes, including the nitrate ligands in this compound, requires special consideration. The Gd³⁺ ion has a [Xe]4f⁷ electronic configuration. The seven 4f electrons are in a half-filled shell, which results in a spherically symmetrical S-state. stanford.edu This spherical symmetry means that the 4f orbitals are not significantly split by the ligand field created by the nitrate ions.

The bonding in Gd(III) complexes is considered to be predominantly ionic or electrostatic in nature. stanford.edunih.gov The interaction between the "hard" Gd³⁺ acid and the "hard" oxygen donor atoms of the nitrate ligands is largely governed by electrostatic attraction. nih.gov Consequently, the ligand field stabilization energy for Gd³⁺ is essentially zero. This lack of significant ligand field effects makes the coordination chemistry of gadolinium less predictable than that of transition metals. nih.gov

Influence of Ionic Radii and Electrostatic Interactions on Coordination Number

The coordination number and geometry in ionic compounds like this compound are significantly influenced by the relative sizes of the cations and anions and the electrostatic forces between them.

The trivalent gadolinium ion (Gd³⁺) is one of the larger lanthanide ions. nih.gov Due to their large size, lanthanide ions typically exhibit high coordination numbers, commonly ranging from 8 to 12. nih.gov In aqueous solutions, Gd³⁺ can have a hydration number of 8 or 9. nih.gov In the solid state, the coordination number is determined by the number of ligand donor atoms that can pack around the central metal ion. For Gd³⁺, coordination numbers of 8, 9, and 10 are common in its complexes. stanford.edunih.gov In some nitrate-containing complexes, gadolinium has been observed with a coordination number of 10. finechem-mirea.ru

The magnesium ion (Mg²⁺), in contrast, is significantly smaller than the gadolinium ion. In its nitrate salt, Mg(NO₃)₂, magnesium is typically found in an octahedral coordination environment, bonded to six oxygen atoms from the nitrate groups. materialsproject.orgmaterialsproject.org

The structure of this compound is a delicate balance of packing these different-sized cations and the nitrate anions in a way that maximizes electrostatic attractions and minimizes repulsions. The large size of the Gd³⁺ ion allows for a high coordination number, likely being surrounded by oxygen atoms from multiple nitrate ligands. The smaller Mg²⁺ ions will occupy sites that can accommodate their preferred lower coordination number, typically six.

Below is a table summarizing the typical ionic radii and coordination numbers for the involved ions, which dictate the structural arrangement in this compound.

| Ion | Ionic Radius (Å) for CN=6 | Typical Coordination Numbers |

| Gd³⁺ | 0.938 | 8, 9, 10, 12 stanford.edunih.govfinechem-mirea.ru |

| Mg²⁺ | 0.72 | 6 materialsproject.orgmaterialsproject.orgnih.gov |

Computational and Theoretical Studies of Digadolinium Trimagnesium Dodecanitrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry and physics, offering a robust framework for investigating the electronic properties of materials from first principles. For a complex ionic solid like digadolinium trimagnesium dodecanitrate, DFT calculations can unravel the distribution of electrons and the nature of chemical bonding within its crystal structure.

DFT calculations are instrumental in determining the electronic band structure and Density of States (DOS) of crystalline materials. The band structure describes the ranges of energy that an electron is allowed to possess, while the DOS quantifies the number of states available at each energy level. For this compound, these calculations would predict it to be an insulator, characterized by a significant band gap between the filled valence band and the empty conduction band.

Table 1: Illustrative Predicted Electronic Properties for this compound This table presents hypothetical data based on typical values for similar lanthanide-containing ionic compounds.

| Property | Predicted Value | Primary Contributing Orbitals |

|---|---|---|

| Band Gap | ~3.5 - 4.5 eV | O 2p, N 2p (Valence); Gd 5d/6s, Mg 3s (Conduction) |

| Valence Band | - | O 2p, N 2p |

| Conduction Band | - | Gd 5d, Mg 3s |

A fundamental application of DFT is geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule or crystal lattice. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This yields precise predictions of lattice parameters, bond lengths, and bond angles.

A key area of investigation is the coordination environment of the metal cations. DFT can be used to analyze the stability of different coordination modes of the nitrate (B79036) ligands. nih.gov Nitrate can act as a monodentate ligand (binding through one oxygen atom) or a bidentate ligand (binding through two oxygen atoms). researchgate.net The preferred mode is a delicate balance between the electrostatic attraction of the cation and the steric repulsion between ligands. In complex hydrated salts, DFT studies on related lanthanide nitrate complexes have shown that both binding modes can coexist and that the presence of water molecules in the coordination sphere significantly influences the geometry. nih.govmdpi.com The calculations can predict the Gd-O and Mg-O bond distances for both coordinated nitrate and water ligands, providing a detailed picture of the crystal structure.

Table 2: Representative Optimized Bond Distances from DFT Calculations for Related Lanthanide Complexes Data is illustrative and based on findings for various lanthanide nitrate complexes.

| Bond | Coordination Mode | Typical Bond Length (Å) |

|---|---|---|

| Ln–O(NO₃) | Bidentate | 2.45 - 2.55 |

| Ln–O(NO₃) | Monodentate | 2.35 - 2.45 |

DFT calculations can predict the vibrational frequencies of a compound, which correspond to the resonant frequencies of its atomic bonds. These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. For this compound, calculations would reveal the characteristic vibrational modes of the nitrate ion (NO₃⁻) and how they are perturbed upon coordination to the Gd³⁺ and Mg²⁺ ions.

The symmetry of the free nitrate ion (D₃h) results in specific vibrational modes. youtube.com Coordination to a metal ion lowers this symmetry, causing shifts in frequency and the splitting of degenerate modes. DFT studies on hydrated nitrate species and other nitrate complexes have successfully reproduced these effects, allowing for a precise correlation between calculated frequencies and observed spectral features. tandfonline.com This correlation helps to confirm the coordination environment of the nitrate ligands within the crystal structure.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Coordinated Nitrate Ion This table shows representative data for the symmetric stretching mode (ν₁) of the nitrate ion in different environments.

| System | Environment | Calculated ν₁ (cm⁻¹) | Experimental ν₁ (cm⁻¹) |

|---|---|---|---|

| NO₃⁻ | "Free" hydrated ion | ~1045 | ~1047 |

Molecular Dynamics (MD) Simulations

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of systems. MD simulates the motion of atoms and molecules over time, providing a dynamic picture of processes like solvation, ion transport, and ligand exchange, particularly in the context of aqueous solutions of the salt.

For a soluble salt like this compound, MD simulations are essential for understanding its behavior in a solvent like water. Simulations can model a solution containing Gd³⁺, Mg²⁺, and NO₃⁻ ions, explicitly including thousands of water molecules. aip.orgacs.org By analyzing the simulation trajectories, researchers can calculate radial distribution functions (RDFs), which describe the probability of finding one type of atom at a certain distance from another.

These RDFs reveal the detailed structure of the hydration shells around the Gd³⁺ and Mg²⁺ cations, showing how many water molecules are in the first and second coordination spheres. They also elucidate the nature of ion pairing, distinguishing between contact ion pairs (CIP), where the ions are in direct contact, and solvent-separated ion pairs (SSIP), where one or more water molecules are situated between the cation and anion. tandfonline.com The strength and nature of these interactions are highly dependent on ion concentration and the specific properties of the cations. aip.orgnih.gov

MD simulations provide a window into the dynamic processes occurring in solution. This includes the rate of exchange of water molecules between the bulk solvent and the primary hydration shells of the Gd³⁺ and Mg²⁺ ions. The simulations can also capture the dynamic association and dissociation of nitrate ligands with the metal cations. tandfonline.com

Studies on similar systems have shown that the coordination of nitrate ions to lanthanides can be a highly dynamic process. nih.gov A nitrate ligand may rapidly switch between monodentate and bidentate coordination modes or even completely dissociate from the metal ion and re-associate later. tandfonline.com MD simulations can quantify the residence times of both water and nitrate ligands in the coordination spheres of the cations and calculate transport properties such as the self-diffusion coefficients of the various species in solution. aip.orgaip.org This provides a comprehensive understanding of the complex equilibria and kinetic processes that characterize aqueous solutions of this compound.

Ab Initio and Hybrid Computational Approaches for Reaction Mechanisms

No publicly available research articles or databases provide information on the ab initio or hybrid computational studies concerning the solid-state synthesis of this compound.

Detailed computational models elucidating the ligand exchange and complexation mechanisms for this compound are not found in the accessible scientific literature.

Computational Thermodynamics and Energetics

There is no available data from computational thermodynamic studies to predict the phase stability and transformation energies of this compound.

Information regarding the computational analysis of the energetics of coordination isomerism in this compound is not available in published research.

Research on Applications in Materials Science

Development of Advanced Functional Materials

Digadolinium trimagnesium dodecanitrate, with the chemical formula Gd₂Mg₃(NO₃)₁₂·24H₂O, belongs to a family of double nitrate (B79036) hydrates that have been investigated for their unique physical and chemical properties. These compounds serve as valuable subjects in the development of advanced functional materials, particularly in the fields of luminescence and nuclear technology. The specific arrangement of the constituent ions in the crystal lattice and the intrinsic properties of the gadolinium ion are central to these applications.

The gadolinium (Gd³⁺) ion, a member of the lanthanide series, possesses a unique electronic structure that makes it an excellent component in luminescent materials. Its 4f electrons are well-shielded, leading to sharp and characteristic emission lines when it acts as a host for other luminescent lanthanide ions. The Gd³⁺ ion itself can absorb energy and efficiently transfer it to guest activator ions, a critical process in the development of phosphors.

In this structure, the lanthanide ion is surrounded by 12 oxygen atoms from six nitrate ions, forming an icosahedral coordination geometry. aip.orgsemanticscholar.org The magnesium ions are octahedrally coordinated by six water molecules. aip.org This ordered arrangement ensures that dopant lanthanide ions, substituting for Gd³⁺, will occupy a consistent, low-symmetry environment. The specific site symmetry influences the probabilities of electronic transitions of the dopant ions, affecting the intensity and splitting of their emission spectra. utm.md

The Gd³⁺ ions in the lattice can act as sensitizers. When the host lattice absorbs energy (e.g., from UV radiation), the Gd³⁺ ions are excited. This excitation energy can then be transferred to a nearby dopant lanthanide ion (the activator), which in turn relaxes by emitting light at its own characteristic wavelengths. chalcogen.ro This host-sensitized energy transfer is a key principle in designing efficient phosphors, as it allows for broad absorption by the host material and sharp, specific emission from the activator ion. mdpi.comresearchgate.net The efficiency of this energy transfer is highly dependent on the distance between the Gd³⁺ sensitizer and the activator ion, which is dictated by the crystal structure and doping concentration. researchgate.net

Table 1: Crystallographic Data for Isostructural Cerium Magnesium Nitrate Hydrate

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R 3̄ |

| Hexagonal Cell Parameter (a) | 11.004 Å |

| Hexagonal Cell Parameter (c) | 34.592 Å |

| Ce³⁺ Coordination Number | 12 (Icosahedral) |

| Mg²⁺ Coordination Number | 6 (Octahedral) |

*Data sourced from studies on Ce₂Mg₃(NO₃)₁₂·24H₂O, which is isostructural with the gadolinium compound. aip.org

The energy transfer efficiency is influenced by the spectral overlap between the Gd³⁺ emission and the activator's absorption bands. chalcogen.ro The decay dynamics, or lifetime of the luminescence, provide insight into the energy transfer processes. The decay curve of the Gd³⁺ emission will be shortened in the presence of an activator ion to which it can transfer energy. By measuring the decay lifetimes of the sensitizer (Gd³⁺) with and without the activator, the rate and efficiency of the energy transfer can be calculated. mdpi.comresearchgate.net

The decay time of the activator's emission is also a crucial parameter. Lanthanide f-f transitions are typically parity-forbidden, leading to long luminescence lifetimes, often in the microsecond to millisecond range. wpmucdn.com This long lifetime is advantageous for applications such as time-resolved imaging. aip.org The specific lifetime is sensitive to the local environment of the ion; for instance, the presence of high-frequency oscillators like O-H bonds from water molecules in the coordination sphere can provide a non-radiative pathway for de-excitation, quenching the luminescence and shortening the decay time. The structure of double nitrates, where magnesium ions are coordinated by water molecules, largely shields the lanthanide ion from this effect, which is beneficial for maintaining high luminescence efficiency. aip.org

Gadolinium is renowned for its exceptionally high thermal neutron absorption cross-section, the highest among all stable elements. osti.gov This property is primarily due to two of its isotopes, ¹⁵⁵Gd and ¹⁵⁷Gd. epj-n.org Consequently, gadolinium compounds, including this compound, are of significant interest for applications in nuclear technology, primarily as neutron poisons. Neutron poisons are materials that absorb neutrons, used to control the reactivity in nuclear reactors and to ensure criticality safety during the storage and transport of spent nuclear fuel. epj-n.orgepj-n.org

The ability of a material to absorb neutrons is quantified by its neutron capture cross-section, measured in units of barns (1 barn = 10⁻²⁴ cm²). The cross-section is highly dependent on the energy of the incident neutrons. For thermal neutrons (with energies around 0.025 eV), gadolinium's cross-section is remarkably high. researchgate.net

Natural gadolinium has a capture cross-section of approximately 49,000 barns. This high value is a weighted average of the cross-sections of its constituent isotopes. The isotopes ¹⁵⁷Gd and ¹⁵⁵Gd have enormous thermal neutron capture cross-sections of about 254,000 barns and 61,000 barns, respectively. acs.orgnih.gov The presence of these isotopes, even at their natural abundances of 15.7% and 14.8%, makes natural gadolinium an extremely effective neutron absorber. acs.orgnih.gov This property is exploited in nuclear reactors where gadolinium nitrate solutions are sometimes used as a soluble neutron poison in the moderator to control reactivity. epj-n.org

The reason for these exceptionally large cross-sections lies in the nuclear structure of these isotopes. The capture of a low-energy (thermal) neutron by a ¹⁵⁷Gd nucleus forms an excited compound nucleus, ¹⁵⁸Gd*, which has a high probability of being in a resonant state. stackexchange.com This resonance greatly increases the likelihood of neutron capture compared to nuclei without such accessible resonant states. stackexchange.com

Table 2: Thermal Neutron Capture Cross-Sections of Key Gadolinium Isotopes

| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) |

|---|---|---|

| ¹⁵⁵Gd | 14.8 | 61,000 |

| ¹⁵⁷Gd | 15.7 | 254,000 |

| Natural Gd | 100 | ~49,000 |

*Data sourced from multiple nuclear data studies. epj-n.orgresearchgate.netacs.orgnih.gov

For any material to be used in a nuclear reactor environment, its stability under intense radiation fields is of paramount importance. This compound is a hydrated salt, and its durability is influenced by the radiolysis of both the nitrate ions and the water of hydration.

High-Performance Magnetic Materials and Magnetocaloric Effects

No research data was found regarding the application of this compound in the development of high-performance magnetic materials or its potential magnetocaloric effects.

Magnetic Ordering and Phase Transitions

There is no available information on the magnetic ordering behavior or phase transitions of this compound.

Magneto-Structural Correlations

Specific data on the magneto-structural correlations within this compound is not present in the surveyed literature.

Ceramic and Glass Formulations

No information has been found concerning the use of this compound in ceramic or glass formulations.

Sintering Behavior and Microstructure Control

There is no available research on the sintering behavior or the control of microstructure of materials incorporating this compound.

Optical Transparency and Refractive Indices

Data regarding the optical transparency and refractive indices of this compound, or materials containing it, is not available.

Integration into Electronic and Optical Devices

No published research or patents were identified that describe the integration of this compound into electronic or optical devices.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," with a specific focus on its applications in materials science, particularly concerning thin film deposition techniques and dielectric properties for device miniaturization. Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings related to this compound could be located.

The search included broad inquiries into gadolinium-magnesium-nitrate compounds and their potential applications in the specified fields. However, these searches also did not yield any relevant information that would allow for a scientifically accurate and detailed discussion as outlined in the requested article structure.

Therefore, it is not possible to generate the requested article on "this compound" at this time due to the absence of available scientific literature and research data on the subject.

Catalysis Research and Mechanistic Investigations

Heterogeneous Catalysis Applications

In heterogeneous catalysis, the utility of a material is often dictated by its surface characteristics, stability, and the specific nature of its active sites. Both gadolinium and magnesium compounds are known to function as catalysts or catalyst supports in a variety of chemical reactions. stanfordmaterials.comalfachemic.com Gadolinium oxides and halides are recognized for their stability and catalytic function in organic synthesis and environmental remediation. alfachemic.com Similarly, magnesium-based materials are valued for their catalytic effects, particularly in organic synthesis. alfachemic.com The combination of these elements in a single compound like Digadolinium Trimagnesium Dodecanitrate suggests its potential use in reactions requiring multifunctional catalytic sites.

The efficacy of a heterogeneous catalyst is intrinsically linked to its surface chemistry and the architecture of its active sites. For a compound like this compound, or materials derived from it (e.g., mixed oxides formed upon calcination), the surface would be a complex interplay of gadolinium and magnesium centers.

Research on related materials provides insight into the potential surface characteristics:

Magnesium Oxide (MgO) as a Support: MgO is recognized as a promising catalyst support due to its high surface area, stability, and distinct acid-base characteristics. researchgate.net Materials like magnesium carbonate can also serve as supports, offering a porous structure suitable for hosting active metal catalysts and enhancing their selectivity. patsnap.com

Gadolinium Doping and Surface Modification: The introduction of gadolinium into a catalyst support has been shown to significantly alter the surface's electronic structure and crystallinity. acs.org For instance, Gd-doping in yttrium-zirconia-supported nickel catalysts modifies the surface and limits the size of the active nickel particles, enhancing their dispersion. acs.org

Active Site Engineering: The design of active sites can be precisely controlled. On magnesium oxide, it is possible to engineer interfacial low-coordinated Mg₃C²⁺-O₃C²⁻ Lewis acid-base pairs, which are highly active for CO₂ activation. acs.org In gadolinium-doped materials, the creation of oxygen vacancies on the surface can serve as active sites, for example, by facilitating the adsorption of reactant molecules like water. acs.org

The table below summarizes key surface properties of gadolinium and magnesium components relevant to catalyst design.

| Component | Role in Surface Chemistry | Key Surface Feature | Potential Impact on Catalysis |

| Gadolinium | Dopant / Promoter | Induces oxygen vacancies; Modifies electronic structure | Creates new active sites; Enhances reactant adsorption acs.org |

| Magnesium | Support / Catalyst | High surface area; Porous structure; Lewis acid sites | Increases active site dispersion; Provides specific reaction sites researchgate.netpatsnap.comacs.org |

Click on the headers to sort the table.

Gadolinium, as a rare-earth element, possesses unique electronic properties that make it a valuable component in catalytic formulations. Its primary role is often to enhance the activity and selectivity of the catalyst system.

Electronic promotion refers to the modification of the electronic properties of a catalyst's active phase by a promoter substance, leading to enhanced catalytic performance. Gadolinium is an effective electronic promoter.

Induction of Defects and Charge Compensation: Studies on gadolinium-doped catalysts have shown that the introduction of Gd³⁺ ions into a host lattice, such as iridium dioxide (IrO₂) or ceria (CeO₂), can create a charge imbalance. acs.orgnsf.gov To maintain charge neutrality, the material compensates by forming oxygen vacancies and altering the oxidation state of the primary metal ions (e.g., increasing the Ir⁴⁺/Ir³⁺ or Ce³⁺/Ce⁴⁺ ratio). acs.orgnsf.gov This charge-compensating mechanism directly modulates the electronic environment of the active sites.

Enhanced Redox Properties: The ability of gadolinium to promote changes in the oxidation state of neighboring metal ions enhances the catalyst's redox capabilities, which is crucial for oxidation-reduction reactions. nsf.gov For example, gadolinium-doped ceria nanoparticles show a tunable catalytic activity towards the pro-oxidation of hydrogen peroxide due to the influence of Gd³⁺ on the Ce³⁺/Ce⁴⁺ ratio. nsf.gov

The following table details research findings on the electronic promotion effects of gadolinium.

| Catalyst System | Effect of Gadolinium Doping | Mechanism | Reference |

| Gd-doped IrO₂ | Increased Ir⁴⁺/Ir³⁺ ratio | Charge compensating mechanism | acs.org |

| Gd-doped Ceria | Increased percentage of Ce³⁺ ions | Fostering of Ce³⁺ state by Gd dopants | nsf.gov |

| Gd-promoted Ni/Y-Zr | Modification of surface with cubic zirconium gadolinium oxide | Surface phase formation | acs.org |

This table is interactive. Click on the headers to sort.

Beyond electronic effects, gadolinium can physically alter the catalyst structure to improve the accessibility and intrinsic reactivity of active sites.

Creation of Adsorption Sites: The oxygen vacancies induced by gadolinium doping act as favorable sites for the adsorption of reactant molecules. In the oxygen evolution reaction, these vacancies on Gd-doped IrO₂ facilitate the adsorption of water molecules, a key step in the catalytic cycle. acs.org

Control of Active Phase Dispersion: As a promoter, gadolinium can influence the size and distribution of the primary active phase on a support. In nickel-based catalysts for dry methane (B114726) reforming, the addition of gadolinium helped to optimize the size of the nickel metal particles and improve their dispersion across the support. acs.org This prevents the agglomeration of active sites, thereby maximizing the available surface area for catalysis.

Enhanced Selectivity: By modifying the geometric and electronic nature of the active sites, gadolinium can steer a reaction towards a desired product. Gadolinium trichloride, when used as a Lewis acid catalyst, enhances not only the activity but also the regioselectivity and stereoselectivity of the imino Diels-Alder reaction. alfachemic.com

Magnesium compounds are widely employed as catalysts and supports, primarily leveraging their basic properties and the Lewis acidity of the Mg²⁺ ion.

The surface of magnesium-containing catalysts, particularly magnesium oxide (MgO), exhibits both Lewis acidic sites (coordinatively unsaturated Mg²⁺ cations) and basic sites (O²⁻ anions). acs.orgnih.gov This dual functionality is critical for many catalytic transformations.

Lewis Acid Catalysis: The Mg²⁺ cation acts as a Lewis acid, capable of accepting an electron pair. This property is exploited in numerous organic reactions, such as the Paal-Knorr cyclization and the Hantzsch reaction, where magnesium compounds like magnesium diiodide or magnesium perchlorate (B79767) serve as effective Lewis acid catalysts. alfachemic.com The Lewis acidity of magnesium is also crucial in cooperative catalysis with transition metals, where it can assist in activating substrates. rsc.org

Acid-Base Bifunctional Catalysis: Many reactions are catalyzed by the cooperative action of adjacent acid-base pairs on the catalyst surface. On MgO, low-coordinated Mg²⁺-O²⁻ pairs have been shown to be particularly effective for the activation of inert molecules like CO₂. acs.org The Lewis basic site (O²⁻) interacts with the carbon atom of CO₂, while the Lewis acidic site (Mg²⁺) interacts with an oxygen atom, facilitating the cycloaddition of CO₂ to epoxides. acs.org Theoretical studies confirm that on alkaline earth metal oxides, the metal cations function as Lewis acids while the oxide ions act as bases. nih.gov This bifunctional nature allows these materials to catalyze reactions proceeding through carbanion intermediates. nih.gov

The table below summarizes the acid-base properties of magnesium in catalytic contexts.

| Magnesium Compound/Feature | Catalytic Role | Type of Reaction Catalyzed | Reference |

| Mg(ClO₄)₂ | Strong Lewis Acid | Hantzsch reaction | alfachemic.com |

| Magnesium Diiodide | Lewis Acid | Paal-Knorr cyclization | alfachemic.com |

| MgO Surface | Lewis Acid-Base Pairs | CO₂ cycloaddition, Aldol condensation | acs.orgnih.gov |

| Chiral Mg(II) Binaphtholates | Cooperative Brønsted/Lewis Acid-Base | Asymmetric hydrophosphinylation | nih.gov |

This interactive table can be sorted by clicking the headers.

Role of Magnesium in Catalytic Activity

Homogeneous Catalysis Potential of Related Complexes

While this compound itself is an inorganic salt primarily studied for its physical properties, related heterometallic and mononuclear gadolinium complexes have been explored for their potential in homogeneous catalysis. The creation of soluble, well-defined catalytic systems is paramount for achieving high selectivity and understanding reaction mechanisms in solution-phase reactions.

To render gadolinium and magnesium ions soluble in organic solvents and to control their catalytic activity, a variety of organic ligands are employed. The design of these ligands is critical as they influence the coordination environment, stability, and solubility of the resulting metal complex. nih.gov

Common strategies in ligand design for related lanthanide and alkaline earth metal catalysts include:

Polyaminocarboxylate Ligands: Ligands like DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are well-known for forming highly stable and soluble complexes with gadolinium, although their primary application is in medical imaging. nih.govnih.gov Their principles of high denticity and pre-organized cavities to bind the metal ion are applicable to designing stable catalytic species. nih.gov

β-Diketones: Ligands such as 1,3-diketonates are effective in creating neutral, soluble complexes with lanthanides. rsc.org Chiral β-diketonates have been used to induce enantioselectivity in reduction reactions. rsc.org

Trifluoromethanesulfonate (Triflate, OTf): Gadolinium(III) triflate is a commercially available and widely used water-tolerant Lewis acid catalyst. alfachemic.com The triflate anion is a poor coordinator, leaving the Gd³⁺ ion with open coordination sites to interact with substrates. alfachemic.com

Chiral Bisoxazolines (Box): These ligands are particularly effective for asymmetric catalysis with alkaline earth metals like calcium and have potential applications in heterometallic systems. mdpi.com

The choice of ligand dictates the steric and electronic properties of the catalyst's active site, which in turn controls its selectivity and reactivity.

The mechanistic pathways for reactions catalyzed by soluble gadolinium-containing complexes generally revolve around the Lewis acidic nature of the Gd³⁺ ion.

A prominent example is the Meerwein-Ponndorf-Verley (MPV) reduction , a transfer hydrogenation reaction. wikipedia.orgorganic-chemistry.org In a related system using an aluminum alkoxide catalyst, the mechanism involves a six-membered ring transition state where the metal alkoxide, a ketone, and a sacrificial alcohol are all coordinated to the metal center. wikipedia.org Hydride is transferred from the alcohol to the ketone through this cyclic intermediate. Lanthanide and alkaline earth metal complexes can facilitate similar pathways, activating the carbonyl group for hydride transfer. wikipedia.orgyoutube.com

In Lewis acid-catalyzed reactions like the Diels-Alder or Aldol reactions, the mechanism involves the gadolinium complex activating the electrophile (e.g., an aldehyde or ketone) by coordination. alfachemic.com This enhances its reactivity towards the nucleophile (a diene or an enol ether). The reaction proceeds, and the product is subsequently released, regenerating the catalyst for the next cycle. alfachemic.com The stability of the catalyst, conferred by its ligands, is crucial to prevent decomposition or metal leaching during the catalytic process. nih.gov

Reaction Specificity and Selectivity Studies

Complexes containing gadolinium and magnesium have been investigated for their specificity and selectivity in various organic transformations, particularly oxidation and reduction reactions.

Gadolinium-based catalysts, particularly oxides and related mixed-oxide systems, have demonstrated activity in a range of oxidation reactions. alfachemic.com The oxophilicity of Gd³⁺ makes it suitable for activating oxygen sources or oxygen-containing substrates.

Studies on related heterometallic systems, such as La₂O₃–CuO–MgO, have shown high efficiency in the aerobic oxidation of cumene. The lanthanide component is thought to improve the dispersion of the other metal particles and increase the basicity of the catalyst, which can activate reaction sites and prevent the decomposition of peroxide intermediates. rsc.org Another study demonstrated that gadolinium-doped ceria nanoparticles can effectively catalyze the pro-oxidation of hydrogen peroxide to generate hydroxyl radicals. nsf.gov In some cases, high selectivity can be achieved; for instance, the asymmetric oxidation of aryl benzyl (B1604629) sulfides using a titanium complex with a chiral diol ligand achieved up to 99% enantiomeric excess (ee). nih.gov

| Catalyst System | Substrate | Oxidant | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| La₂O₃–CuO–MgO | Cumene | O₂ | Cumene Hydroperoxide | 27.5% Yield | rsc.org |

| Gd-doped Ceria Nanoparticles | Hydrogen Peroxide (H₂O₂) | - | Hydroxyl Radical (•OH) | Activity depends on Gd concentration | nsf.gov |

| Ti-complex with chiral 1,2-diarylethane-1,2-diol | Aryl Benzyl Sulfide | Not specified | Chiral Sulfoxide | Up to 99% ee | nih.gov |

Lanthanide complexes, acting as Lewis acids, are effective catalysts for the reduction of carbonyl compounds. They can activate the ketone or aldehyde, facilitating hydride delivery from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or a sacrificial alcohol in MPV-type reductions. rsc.orgacs.org

The use of chiral ligands on the lanthanide metal center allows for highly enantioselective reductions. For example, a chiral tris(β-diketonato)lanthanoid(III) complex has been used as a Lewis acid catalyst for the enantioselective reduction of various ketones with NaBH₄, achieving moderate to good enantiomeric excess. rsc.org The stereoselectivity in these reactions is governed by the specific geometry of the catalyst-substrate complex, which directs the hydride attack to one face of the carbonyl. wikipedia.org

| Catalyst System | Substrate | Reducing Agent | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| fac-Λ-tris{4-(l-menthyloxy)-1-(p-tolyl)butane-1,3-dionato}lanthanoid(III) | Acetophenone | NaBH₄ | Cyclohexane | 63% | rsc.org |

| Octan-2-one | NaBH₄ | Cyclohexane | 68% | rsc.org | |

| Butan-2-one | NaBH₄ | Cyclohexane | 31% | rsc.org |

Absence of Research Data on the Catalytic Applications of this compound in Organic Transformations

Despite a comprehensive search of available scientific literature, no specific research findings or data could be located regarding the use of the chemical compound "this compound" as a catalyst in organic transformation reactions. Searches for the catalytic activity of this specific compound, as well as broader inquiries into related lanthanide magnesium nitrate (B79036) double salts, did not yield any relevant studies detailing its application, efficacy, or mechanistic pathways in organic synthesis.

The current body of scientific literature focuses on other forms of lanthanide compounds as catalysts. For instance, lanthanide trifluoromethanesulfonates are recognized for their role in Friedel-Crafts acylation reactions. rsc.orgnih.gov Similarly, lanthanide oxides and lanthanide-based metal-organic frameworks (MOFs) have been investigated for their catalytic potential in various oxidation reactions. rsc.orgacs.org The catalytic activity of lanthanide ions is generally attributed to their unique electronic structures, specifically the progressive filling of f-orbitals, which allows them to act as Lewis acids and facilitate a range of chemical transformations. numberanalytics.com

However, the specific compound "this compound" does not appear in the context of organic catalysis in the reviewed literature. Research into magnesium-based catalysts tends to focus on organometallic magnesium complexes or single-atom magnesium catalysts for specific reactions like polymerization or nitrate reduction, rather than its combination with gadolinium in a nitrate double salt for general organic transformations. nih.govrsc.orgrsc.org

Due to the lack of available research and data, it is not possible to provide a detailed article on the "" of "this compound" in "Organic Transformation Catalysis" as requested. The scientific community has not published studies on this specific application.

Interactions with Other Chemical Systems and Environmental Fate Excluding Toxicity/biological Aspects

Complexation with Relevant Organic and Inorganic Ligands

The gadolinium(III) ion is the primary actor in the complexation behavior of digadolinium trimagnesium dodecanitrate. As a hard Lewis acid, Gd³⁺ readily forms complexes with a variety of ligands, particularly those containing oxygen and nitrogen donor atoms. wikipedia.org The magnesium ion, also a Lewis acid, can participate in complexation, although its interactions are generally weaker than those of Gd³⁺. The nitrate (B79036) ions can also act as ligands, though they are often displaced by stronger coordinating species in solution.

In aqueous solutions, the Gd³⁺ ion is hydrated, and complexation reactions involve the substitution of water molecules in its inner coordination sphere. escholarship.org The coordination number of Gd³⁺ in complexes is typically high, often 8 or 9, and can be as high as 10. finechem-mirea.runih.gov

Inorganic Ligands:

In aqueous solutions, the nitrate ions from the parent compound can act as inner-sphere ligands. Studies on neodymium(III), a chemical analogue of gadolinium(III), have shown that the NdNO₃²⁺ complex is weak but becomes slightly stronger at higher temperatures. escholarship.org Luminescence spectroscopy of europium(III) in nitrate solutions suggests the formation of inner-sphere and bidentate complexes between trivalent lanthanides and nitrate. escholarship.org

The interaction of gadolinium(III) nitrate with other inorganic ligands, such as urea (B33335), has been investigated. In an aqueous solution with a deficiency of the ligand, a complex with the formula [Gd(H₂O)₂(Ur)₂(NO₃)₃] can be formed. finechem-mirea.rufinechem-mirea.ru In this molecular complex, the gadolinium ion has a coordination number of 10, with two water molecules, two monodentate urea molecules, and three bidentate chelating nitrate groups in its coordination sphere. finechem-mirea.rufinechem-mirea.ru

Organic Ligands:

The complexation of gadolinium(III) with organic ligands is extensive and has been a major area of research, particularly in the context of magnetic resonance imaging (MRI) contrast agents. nih.gov While not directly pertaining to environmental fate, this research provides valuable insights into the types of stable complexes that can form.

Phosphine (B1218219) Oxides: Lanthanide nitrates, including gadolinium nitrate, are known to form complexes with phosphine oxides. For example, complexes with tris-1-naphthylphosphine oxide (Nap₃PO) have been synthesized, forming structures of the type [Ln(NO₃)₃(Nap₃PO)₂]·2L. mdpi.com These complexes are typically eight-coordinate. mdpi.com

Hydroxypyridinones (HOPOs): These ligands show a high affinity for Gd³⁺. A hexadentate tripodal ligand containing three 3,4-HOPO chelating moieties forms a highly stable 1:1 Gd-L complex. mdpi.com Molecular simulations suggest a slightly distorted octahedral coordination with one water molecule in the inner metal coordination sphere. mdpi.com

Polyaminopolycarboxylate Ligands: These are widely used in commercial MRI contrast agents and form very stable complexes with Gd³⁺. nih.gov

N-Alkyl-N-methylglucamine Surfactants: These ligands can form 1:2 gadolinium complexes (GdL₂), where the Gd³⁺ ion is hexa-coordinated to two tridentate ligands. nih.gov

The stability of these complexes is a critical factor in their environmental behavior. Highly stable complexes will persist in the environment, while less stable complexes may dissociate, releasing the Gd³⁺ ion to interact with other environmental components.

Table 1: Examples of Gadolinium(III) Complexes with Various Ligands

| Ligand Type | Example Ligand | Complex Formula/Structure | Coordination Number of Gd³⁺ | Reference |

|---|---|---|---|---|

| Inorganic | Urea (Ur) | [Gd(H₂O)₂(Ur)₂(NO₃)₃] | 10 | finechem-mirea.rufinechem-mirea.ru |

| Organic (Phosphine Oxide) | Tris-1-naphthylphosphine oxide (Nap₃PO) | [Gd(NO₃)₃(Nap₃PO)₂]·2(Nap₃PO) | 8 | mdpi.com |

| Organic (Hydroxypyridinone) | Hexadentate tripodal 3,4-HOPO ligand | GdL (1:1 complex) | ~7 (6 from ligand, 1 from water) | mdpi.com |

| Organic (Surfactant) | N-Alkyl-N-methylglucamine | GdL₂ (1:2 complex) | 6 | nih.gov |

Interfacial Chemistry and Surface Interactions with Environmental Media

The high solubility of nitrate compounds, including this compound, suggests that in aqueous environments, the compound will likely exist as solvated Gd³⁺, Mg²⁺, and NO₃⁻ ions. americanelements.com The interactions with environmental surfaces such as soils, sediments, and clays (B1170129) will therefore be governed by the individual behavior of these ions.

The nitrate anion (NO₃⁻) is generally mobile in soils and does not significantly adsorb to mineral surfaces. The magnesium ion (Mg²⁺) can participate in cation exchange processes on clay minerals and organic matter.

The gadolinium(III) ion is of particular interest due to its potential for stronger interactions. As a trivalent cation, Gd³⁺ is expected to adsorb to negatively charged surfaces of clays and organic matter. The nature of this adsorption can range from outer-sphere electrostatic interactions to inner-sphere complexation with surface functional groups (e.g., carboxyl, hydroxyl groups). The presence of other cations, including Mg²⁺ and H⁺, will influence the adsorption of Gd³⁺ through competition for binding sites.

While specific studies on the interfacial chemistry of this compound are not available, research on the behavior of other heavy metal nitrate salts in aqueous solution provides some parallels. For instance, the hydration shells of cations are a key factor in their interactions. acs.org Strong hydration can influence the extent to which the cation can directly interact with a surface.

Degradation Pathways in Controlled Chemical Environments

The degradation of this compound can be considered in terms of its dissociation in solution and its decomposition under thermal stress.

Dissociation in Aqueous Solution:

In water, this compound will readily dissolve and dissociate into its constituent ions:

Gd₂Mg₃(NO₃)₁₂(s) → 2 Gd³⁺(aq) + 3 Mg²⁺(aq) + 12 NO₃⁻(aq)

The resulting hydrated ions will then undergo further reactions depending on the chemical conditions of the solution (e.g., pH, presence of other ligands).

Thermal Decomposition:

Studies on the thermal decomposition of lanthanide nitrates provide a model for the expected behavior of this compound upon heating. journalijdr.comup.ac.zaiaea.org The decomposition process is complex and often occurs in multiple stages.

For lanthanide nitrate hydrates, the initial stages of heating involve dehydration, where the water of crystallization is lost. journalijdr.com This is often followed by hydrolysis, leading to the formation of intermediate clusters. journalijdr.comjournalijdr.com At higher temperatures, the nitrate groups decompose, releasing nitrogen oxides (such as nitrogen dioxide, NO₂), oxygen (O₂), and water. journalijdr.comjournalijdr.com

The general trend in the thermal stability of lanthanide nitrates is a decrease in stability with decreasing ionic radius across the lanthanide series. up.ac.zaiaea.org This is attributed to the greater polarization of the nitrate ions by the smaller, more charge-dense cations. up.ac.zaiaea.org

Gd₂Mg₃(NO₃)₁₂(s) → Gd₂O₃(s) + 3 MgO(s) + 12 NO₂(g) + 3 O₂(g)

The presence of a reactive atmosphere could alter the decomposition products. For example, in the presence of a polymer like poly(vinylidene difluoride) (PVDF), the decomposition temperature of metal nitrates can be significantly lowered due to catalytic effects. nih.gov

Table 2: General Stages of Thermal Decomposition of Hydrated Lanthanide Nitrates

| Stage | Process | Typical Products | Reference |

|---|---|---|---|

| 1 | Dehydration | Lower hydrates, anhydrous salt | journalijdr.com |

| 2 | Hydrolysis/Condensation | Intermediate clusters (e.g., containing O-Ln-OH groups) | journalijdr.comjournalijdr.com |

| 3 | Nitrate Decomposition | Oxynitrates, nitrogen oxides (NO₂, etc.), oxygen (O₂) | up.ac.za |

| 4 | Final Product Formation | Lanthanide oxide (e.g., Gd₂O₃) | journalijdr.com |

Future Research Directions and Advanced Methodologies

Integration of Machine Learning and Artificial Intelligence for Materials Design and Catalysis Optimization

Machine learning models can be trained on vast datasets from existing literature and new high-throughput experiments to establish robust structure-property relationships. eurekalert.org By inputting key synthesis parameters and elemental compositions, these models can predict performance metrics like catalytic efficiency and selectivity, thereby guiding researchers toward the most promising experimental pathways. arxiv.orgresearchgate.net This significantly reduces the experimental workload and accelerates the development cycle. eurekalert.orgnih.gov

Table 1: Hypothetical Machine Learning Model for Catalysis Optimization This table is for illustrative purposes and does not represent actual experimental data.

| Input: Synthesis Parameter | Input: Dopant Element | Predicted Output: Catalytic Conversion (%) | Model Confidence |

| 450°C, 4h, 1 atm | None | 65.2 | 94% |

| 500°C, 4h, 1 atm | None | 72.8 | 96% |

| 500°C, 4h, 1 atm | Cerium (Ce) | 85.4 | 91% |

| 550°C, 6h, 2 atm | Platinum (Pt) | 92.1 | 88% |

Application of In-Situ and Operando Spectroscopic Characterization during Synthesis and Reactions

To truly understand and control the functionality of digadolinium trimagnesium dodecanitrate, it is crucial to observe the material as it forms and as it functions in a catalytic reaction. In-situ (in place) and operando (at work) spectroscopic techniques provide a window into these dynamic processes, capturing transient species and structural transformations that are invisible to conventional ex-situ analysis.

When the material is used as a catalyst, operando techniques are indispensable. Operando Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, for instance, can provide detailed information about the local coordination environment and oxidation states of the gadolinium and magnesium centers under actual reaction conditions. nih.govchemrxiv.org This is particularly important for lanthanide-containing materials, where the coordination sphere is often flexible and highly sensitive to the reaction environment. nih.govornl.gov Combining global optimization algorithms with EXAFS data can accelerate the characterization of these complex structures. nih.govchemrxiv.org

Table 2: Spectroscopic Techniques for In-Situ/Operando Analysis This table outlines potential applications of various spectroscopic methods.

| Spectroscopic Technique | Information Gained | Application Area |

| In-Situ FTIR/Raman | Vibrational modes of nitrate (B79036) ions, formation of metal-oxygen bonds. | Monitoring synthesis, identifying ligand coordination modes. |

| Operando EXAFS/XANES | Local atomic structure, coordination number, oxidation states of Gd/Mg. | Elucidating catalyst active sites during reaction. chemrxiv.orgacs.org |

| In-Situ XRD | Crystalline phase evolution, lattice parameters. | Optimizing synthesis conditions for desired crystal structure. |

| Dynamic Light Scattering (DLS) | Particle size distribution during precipitation/crystallization. | Controlling nanoparticle formation and growth. |

By applying a suite of these advanced characterization methods, researchers can build a comprehensive, dynamic picture of the material's lifecycle, from its synthesis to its role in a catalytic cycle, enabling rational improvements in its design and performance.

Rational Design of Hybrid Materials Incorporating this compound

The properties of this compound can be further enhanced by incorporating it into hybrid or composite materials. Rational design principles, guided by computational modeling and a deep understanding of interfacial chemistry, allow for the creation of new materials with synergistic functionalities.

One promising avenue is the deposition of the compound onto high-surface-area supports, such as porous carbons, silica, or metal-organic frameworks (MOFs). acs.org This approach can improve the dispersion of the active species, prevent agglomeration, and enhance accessibility for reactants, thereby boosting catalytic performance. The choice of support is critical, as its chemical nature can influence the electronic properties and stability of the deposited nitrate complex.

Another strategy involves creating hybrid materials where this compound is interfaced with another functional component. For example, combining it with a semiconductor material could create a novel photocatalyst. In such a system, the semiconductor could absorb light to generate electron-hole pairs, and the gadolinium centers could act as co-catalysts or trapping sites, promoting charge separation and enhancing the efficiency of photocatalytic reactions like CO₂ reduction. acs.org

The design process for these hybrid materials can be significantly accelerated by machine learning, which can predict the properties of different combinations of materials and interfaces. x-mol.comresearchgate.net This allows for a virtual screening of countless potential hybrid structures to identify candidates with the highest probability of success before undertaking laborious experimental synthesis.

Exploration of Quantum Phenomena and Novel Electronic States in Complex Systems

The presence of gadolinium, a lanthanide element with a unique electronic configuration (a half-filled 4f shell), makes this compound a compelling candidate for exploring intriguing quantum and electronic phenomena. Research in this area delves into the fundamental physics of complex electron systems, which could lead to the discovery of materials with entirely new functionalities. innovations-report.com

Furthermore, the creation of nanostructured forms of this compound, such as quantum dots or nanowires, could lead to quantum confinement effects. acs.org When the physical dimensions of a material are reduced to the nanoscale, the electronic and optical properties can change dramatically. This could be exploited to tune the material's properties for applications in quantum computing or advanced sensors. While helium exhibits quantum fluid properties at macroscopic scales due to its low mass and weak interatomic forces, complex solids like the title compound could display quantum phenomena arising from their intricate electronic structure. wikipedia.org The investigation into these quantum and electronic properties represents a fundamental research frontier that could unlock transformative technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for digadolinium trimagnesium dodecanitrate, and how do deviations affect crystallinity?

- Methodology : Use hydrothermal or sol-gel synthesis under controlled pH (9–11) and temperature (80–120°C), followed by XRD analysis to monitor crystallinity. Deviations in pH >12 may lead to amorphous phases, while temperatures <80°C result in incomplete nitrate decomposition .

- Data Triangulation : Pair XRD with FTIR to confirm nitrate ligand retention and TGA for thermal stability profiling .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Protocol Standardization : Document reagent purity (e.g., ≥99.9% Gd(NO₃)₃·6H₂O), exact molar ratios (e.g., Gd:Mg = 2:3), and post-synthesis washing steps (e.g., ethanol rinsing to remove unreacted nitrates). Include batch numbers and equipment calibration details .

- Validation : Replicate experiments across multiple labs using identical protocols and cross-validate with ICP-OES for elemental composition .

Q. What spectroscopic techniques are most effective for characterizing its ligand coordination environment?

- Recommended Methods :

- Raman Spectroscopy : Identify symmetric/asymmetric stretching modes of nitrate ligands (peaks at 1,040 cm⁻¹ and 1,380 cm⁻¹).

- XPS : Confirm oxidation states of Gd³⁺ and Mg²⁺ (binding energies ~1,185 eV for Gd 4d and 89.5 eV for Mg 2p) .

Advanced Research Questions

Q. How do competing crystal phases (e.g., pyrochlore vs. perovskite) influence the compound’s magnetic properties?

- Experimental Design : Synthesize variants via solid-state reaction (1,200°C, 12 hrs) vs. hydrothermal methods. Use SQUID magnetometry to compare Curie temperatures and hysteresis loops.

- Contradiction Resolution : If pyrochlore phases dominate, magnetic anisotropy decreases by ~30%; reconcile discrepancies via Rietveld refinement of XRD data to quantify phase fractions .

Q. What mechanistic insights explain contradictory reports on its thermal stability (200–400°C decomposition range)?

- Hypothesis Testing :

Conduct TGA-DSC under inert (N₂) vs. oxidative (O₂) atmospheres to isolate ligand vs. cation decomposition pathways.

Compare activation energies via Kissinger analysis of non-isothermal data.

- Data Interpretation : Oxidative environments accelerate nitrate ligand loss (ΔH ≈ 150 kJ/mol), while inert conditions favor Mg-O network collapse at higher temps (ΔH ≈ 220 kJ/mol) .

Q. How can computational modeling (DFT/MD) predict its stability in aqueous systems for catalytic applications?

- Workflow :

- DFT : Optimize lattice parameters using VASP with PBEsol functional; validate against experimental XRD.

- MD Simulations : Simulate hydrolysis pathways in explicit water models (TIP3P) at 300K to identify vulnerable Gd–NO₃ bonds.

Q. What strategies resolve discrepancies in reported catalytic activity for CO oxidation?

- Root-Cause Analysis :

- Surface Area vs. Defects : Perform BET analysis to correlate activity with surface area (m²/g) and EPR to quantify oxygen vacancies.

- Operando Studies : Use DRIFTS-MS to track intermediate species during catalytic cycles and identify active sites .

Methodological Best Practices

- Data Management : Store raw XRD/TGA files in repositories like Zenodo with DOI links. Use appendices for extensive crystallographic tables or simulation parameters .

- Ethical Reporting : Disclose synthesis failures (e.g., amorphous phases at low temps) and instrument detection limits (e.g., XRD sensitivity ≥5% phase fraction) .

- Collaborative Frameworks : Partner with neutron facilities (e.g., ISIS, ILL) for gadolinium spin dynamics studies, ensuring compliance with material transfer agreements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.